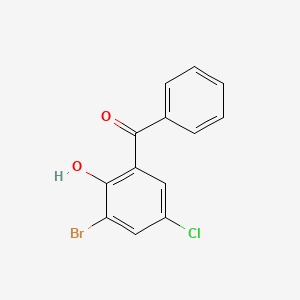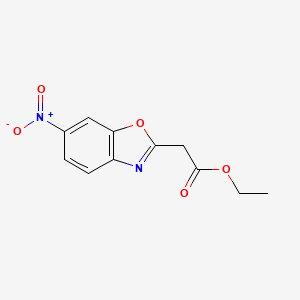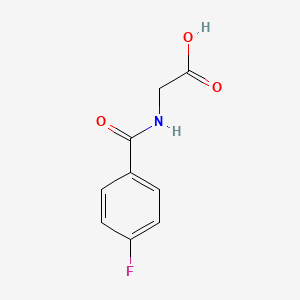![molecular formula C18H14N2O4 B1298683 N-(Benzo[1,3]dioxol-5-yl)-2-(3-Formylindol-1-yl)acetamid CAS No. 294889-52-4](/img/structure/B1298683.png)
N-(Benzo[1,3]dioxol-5-yl)-2-(3-Formylindol-1-yl)acetamid
Übersicht
Beschreibung
The compound "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential pharmacological activities, which can provide insights into the chemical class to which the compound belongs. For instance, the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities are discussed . Another study describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, highlighting the importance of benzoxazoles in pharmacology . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides is analyzed, providing information on the molecular structure of similar compounds . Lastly, the synthesis and optical properties of N-acetyl-L-glutamic acid oligomeric benzyl esters are reported, which could be relevant for understanding the physical properties of related acetamide compounds .
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest due to their pharmacological potential. In the first paper, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed and synthesized, fulfilling the structural requirements of a pharmacophore . The second paper describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for further substituted benzoxazoles . These methods involve multi-step synthetic procedures that include the formation of acetamide linkages, which are likely to be similar to the synthesis of "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the conformation of the acetamide moiety and the angles between amide groups, which are important for understanding the three-dimensional arrangement of the molecules . Such structural information is essential for the rational design of new compounds with desired biological activities.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide," they do discuss the reactivity of similar acetamide derivatives. For example, the synthesis of benzothiazole acetamide derivatives involves reactions that could be relevant to the compound , such as amide bond formation and aromatic substitution . Understanding these reactions can help in predicting the reactivity and possible transformations of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The oligomeric benzyl esters of N-acetyl-L-glutamic acid exhibit phase behavior and optical properties that depend on their molecular arrangement . Similarly, the physical properties such as solubility, melting point, and optical activity of "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide" would be influenced by its molecular structure, which includes the acetamide linkage and the aromatic systems present in the molecule.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-fusionierten Heteroaryl-Einheiten wurden basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antitumoraktivität gegen Prostata-(LNCaP), Pankreas-(MIA PaCa-2) und akute lymphoblastische Leukämie-(CCRF-CEM)-Krebszelllinien untersucht .
Studie zur Struktur-Aktivitäts-Beziehung
Eine detaillierte Struktur-Aktivitäts-Beziehungsstudie führte zur Identifizierung von 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20, deren IC50-Werte gegen CCRF-CEM und MIA PaCa-2 zwischen 328 und 644 nM lagen . Weitere mechanistische Studien ergaben, dass 20 eine Zellzyklusarretierung in der S-Phase verursachte und Apoptose in CCRF-CEM-Krebszellen induzierte .
Antitubulin-Aktivität
Mikrotubuli-zielgerichtete Wirkstoffe verursachen eine mitotische Blockade und Zell-Apoptose, indem sie die Mikrotubuli-Assemblierung durch Unterdrückung der Tubulin-Polymerisation oder Stabilisierung der Mikrotubuli-Struktur modulieren . Mehrere dieser Wirkstoffe befinden sich entweder in klinischen Studien oder sind bereits für die klinische Anwendung zugelassen .
Arzneimittelentwicklung
Diese 1-Benzo[1,3]dioxol-5-yl-3-N-fusionierten Heteroaryl-Indole können als Vorlage für die weitere Optimierung dienen, um aktivere Analoga zu erhalten und ein umfassendes Verständnis der Struktur-Aktivitäts-Beziehungen von Indol-Antitumormolekülen zu entwickeln .
Antioxidative Aktivität
Es wurde beschrieben, dass substituierte Cinnamide eine Vielzahl von Aktivitäten wie antioxidative Aktivität besitzen .
Anti-mikrobielle Aktivität
Es wurde auch festgestellt, dass substituierte Cinnamide eine anti-mikrobielle Aktivität besitzen .
Antitumoraktivität
Es wurde festgestellt, dass substituierte Cinnamide eine Antitumoraktivität besitzen .
Antituberkulose-Aktivität
Es wurde festgestellt, dass substituierte Cinnamide eine Antituberkulose-Aktivität besitzen .
Wirkmechanismus
Target of Action
The primary target of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Pharmacokinetics
The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 , indicating a potent effect.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown good selectivity between cancer cells and normal cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDLLXYRPABOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351493 | |
| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
294889-52-4 | |
| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)
![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)





![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)



